Ruthenacyclobutane Formation: DFT Energy Comparison
The formation of the ruthenacyclobutane intermediate is a critical step in the metathesis catalytic cycle. DFT calculations reveal a significant energetic barrier difference between the first and second generation catalysts. The reorganization energy (ΔEreorg T–T) required to form the key biradical species for this intermediate is 11.8 kcal mol⁻¹ for Grubbs 1st Generation, whereas the 2nd Generation catalyst benefits from a much more favorable reorganization energy of −3.6 kcal mol⁻¹ [1].
| Evidence Dimension | Reorganization energy for ruthenacyclobutane intermediate formation |
|---|---|
| Target Compound Data | ΔEreorg T–T = 11.8 kcal mol⁻¹ |
| Comparator Or Baseline | Grubbs 2nd Generation: ΔEreorg T–T = −3.6 kcal mol⁻¹ |
| Quantified Difference | 15.4 kcal mol⁻¹ higher barrier |
| Conditions | DFT calculations at the M06-L/6-31G(d,p)&SDD level, styrene cross-metathesis model |
Why This Matters
This fundamental energetic difference explains why 2nd Generation catalysts exhibit higher overall activity but also why 1st Generation can provide superior chemoselectivity in specific transformations where a slower, more controlled initiation is advantageous.
- [1] Paredes-Gil, K.; Jaque, P. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT. Catal. Sci. Technol. 2016, 6, 755-766. View Source
